molecular formula C6H9N3O3 B1145158 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione CAS No. 71342-67-1

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione

Cat. No.: B1145158
CAS No.: 71342-67-1
M. Wt: 171.15 g/mol
InChI Key: IWOKFBNWXNLMMA-XBXARRHUSA-N
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Description

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C6H9N3O3 It is characterized by the presence of an imidazolidine ring substituted with an ethyl group, a methoxyimino group, and two keto groups

Scientific Research Applications

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is a derivative of the Thiazolidin-2,4-dione (TZD) family . The TZD moiety plays a central role in the biological functioning of several essential molecules . The primary targets of TZDs are peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . These receptors are nuclear receptors that regulate the transcription of a number of specific genes .

Mode of Action

The compound acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .

Biochemical Pathways

The activation of PPARγ leads to a number of downstream effects. TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .

Pharmacokinetics

It is known that tzds generally decrease triglycerides and increase high-density lipoprotein cholesterol (hdl-c) and low-density lipoprotein cholesterol (ldl-c) .

Result of Action

The activation of PPARγ by TZDs leads to a decrease in insulin resistance, which can be beneficial in the treatment of diabetes mellitus type 2 . Additionally, the antimicrobial and antioxidant actions of TZDs can have a variety of beneficial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl isocyanate with methoxyamine hydrochloride in the presence of a base can yield the desired product. The reaction typically requires a solvent such as dichloromethane and is conducted at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. optimization for yield and purity is crucial. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Comparison with Similar Compounds

    1-Ethyl-2,4,5-imidazolidinetrione: Similar structure but lacks the methoxyimino group.

    5-Methoxyimino-2,4-imidazolidinedione: Similar structure but lacks the ethyl group.

Uniqueness: 1-Ethyl-5-methoxyiminoimidazolidine-2,4-dione is unique due to the presence of both the ethyl and methoxyimino groups, which confer distinct chemical and biological properties

Properties

CAS No.

71342-67-1

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

(5E)-1-ethyl-5-methoxyiminoimidazolidine-2,4-dione

InChI

InChI=1S/C6H9N3O3/c1-3-9-4(8-12-2)5(10)7-6(9)11/h3H2,1-2H3,(H,7,10,11)/b8-4+

InChI Key

IWOKFBNWXNLMMA-XBXARRHUSA-N

Isomeric SMILES

CCN1/C(=N/OC)/C(=O)NC1=O

SMILES

CCN1C(=NOC)C(=O)NC1=O

Canonical SMILES

CCN1C(=NOC)C(=O)NC1=O

Origin of Product

United States

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